![molecular formula C7H8F3N3O B1482990 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide CAS No. 2098036-27-0](/img/structure/B1482990.png)
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Overview
Description
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (ETPC) is a heterocyclic compound that is part of the pyrazole family. It has been studied for its potential applications in various areas such as synthesis, drug discovery, and medical research. ETPC has a unique structure and properties that make it an attractive candidate for research and development.
Scientific Research Applications
Agrochemical Applications
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide and its derivatives are notable for their applications in the agrochemical industry. A study by Zhao et al. (2017) synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds and found them to exhibit significant nematocidal activity against M. incognita, despite having weak fungicidal properties. This highlights the compound's potential in protecting crops from nematode infestations, contributing to agricultural sustainability and productivity (Zhao et al., 2017).
Antimicrobial Research
In the realm of antimicrobial research, the compound and its variations have shown promising results. For instance, Wu et al. (2017) designed and synthesized a series of novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Preliminary bioassay results revealed that some of these compounds demonstrated good insecticidal activities against a variety of lepidopteran pests, including Plutella xylostella and Ostrinia nubilalis. This suggests the potential of these derivatives as alternative insecticides for agricultural pest management (Wu et al., 2017).
Antitumor Activity
Research into the antitumor properties of this compound derivatives has also been conducted. A study by Xin (2012) focused on the synthesis of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, assessing its antitumor activities. The results showed that the synthesized compound displayed notable antitumor activities, highlighting the potential for further development of these compounds as anticancer agents (Xin, 2012).
Chemical Synthesis and Material Science
The versatile chemical structure of this compound makes it a valuable precursor in the synthesis of various chemical compounds. For example, the work by Kondratov et al. (2015) explored the Diels–Alder reactions of ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate with different dienophiles. This method provided an efficient and selective approach to preparing trifluoromethyl-containing aromatic compounds, which are important in material science for their unique properties (Kondratov et al., 2015).
properties
IUPAC Name |
2-ethyl-5-(trifluoromethyl)pyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O/c1-2-13-4(6(11)14)3-5(12-13)7(8,9)10/h3H,2H2,1H3,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDPAYDXWIBWDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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